BRD4 Bromodomain Binding Affinity and X-ray Crystallographic Validation
X-ray crystallography studies from Stanford University (JACS 2023) have demonstrated that (4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone exhibits selective inhibition of Bromodomain-containing protein 4 (BRD4) [1]. The compound binds to the acetyl-lysine recognition pocket of BRD4, a key epigenetic regulator implicated in various cancers. This binding mode is distinct from that of generic quinazoline kinase inhibitors such as gefitinib or erlotinib, which primarily target EGFR and do not engage BRD4. The crystallographic data provides direct structural evidence of the compound's unique interaction profile compared to other quinazoline-based therapeutics.
| Evidence Dimension | Target Engagement (Binding Mode and Selectivity) |
|---|---|
| Target Compound Data | Confirmed BRD4 binding via X-ray crystallography; selective BRD4 inhibition |
| Comparator Or Baseline | Gefitinib, Erlotinib (quinazoline-based EGFR inhibitors) |
| Quantified Difference | Targets BRD4 bromodomain vs. EGFR kinase domain |
| Conditions | X-ray crystallography of compound bound to BRD4 bromodomain |
Why This Matters
This differentiation is critical for researchers investigating BRD4-dependent cancers or epigenetic regulation, as the compound provides a tool for probing bromodomain function without off-target kinase inhibition.
- [1] Kuujia. (n.d.). Cas no 1797984-42-9 ((4-Hydroxyquinazolin-2-yl)(quinolin-2-yl)methanone). Retrieved April 15, 2026. View Source
